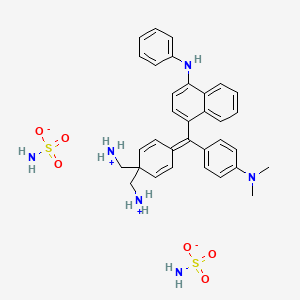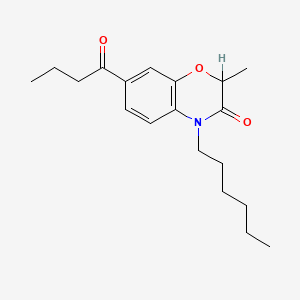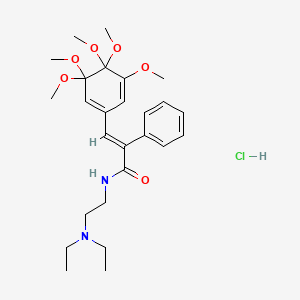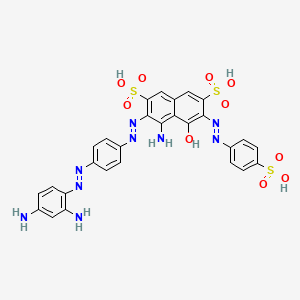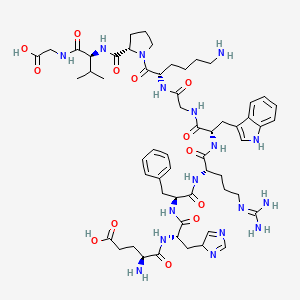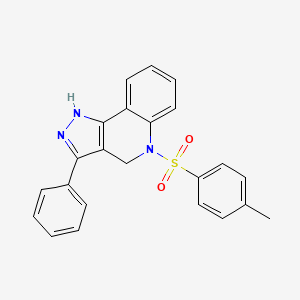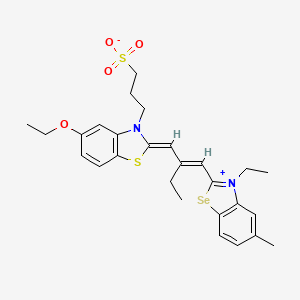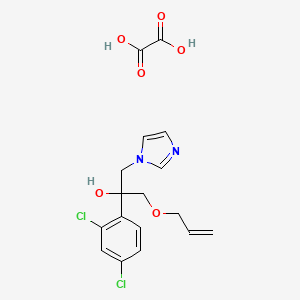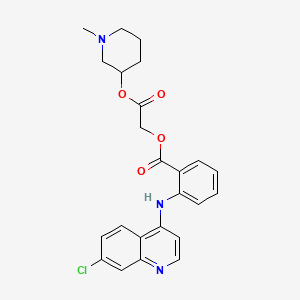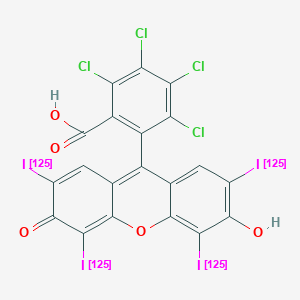
(E)-8-(3-Chloro-4-fluorostyryl)-1,3-diethyl-7-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(3-Chloro-4-fluorostyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound that belongs to the xanthine family Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Chloro-4-fluorostyryl)-1,3-diethyl-7-methylxanthine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Xanthine Core: The xanthine core is synthesized through a series of reactions involving the condensation of urea with malonic acid derivatives.
Introduction of the Styryl Group: The styryl group is introduced via a Heck reaction, where a styrene derivative reacts with the xanthine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(E)-8-(3-Chloro-4-fluorostyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The halogen atoms in the styryl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
科学的研究の応用
(E)-8-(3-Chloro-4-fluorostyryl)-1,3-diethyl-7-methylxanthine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (E)-8-(3-Chloro-4-fluorostyryl)-1,3-diethyl-7-methylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and exerting various physiological effects.
類似化合物との比較
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative used to improve blood flow in patients with circulation problems.
Uniqueness
(E)-8-(3-Chloro-4-fluorostyryl)-1,3-diethyl-7-methylxanthine is unique due to the presence of the styryl group with chlorine and fluorine substitutions, which may confer distinct chemical and biological properties compared to other xanthine derivatives
特性
CAS番号 |
155271-98-0 |
|---|---|
分子式 |
C18H18ClFN4O2 |
分子量 |
376.8 g/mol |
IUPAC名 |
8-[(E)-2-(3-chloro-4-fluorophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H18ClFN4O2/c1-4-23-16-15(17(25)24(5-2)18(23)26)22(3)14(21-16)9-7-11-6-8-13(20)12(19)10-11/h6-10H,4-5H2,1-3H3/b9-7+ |
InChIキー |
AYWHDMAWPYKXNU-VQHVLOKHSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)F)Cl)C |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)F)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


